molecular formula C14H11NO2 B2926068 (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one CAS No. 315681-44-8

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B2926068
CAS No.: 315681-44-8
M. Wt: 225.247
InChI Key: JRNSRWHZOUBRQN-FPYGCLRLSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves detailing the chemical reactions used to produce the compound from readily available starting materials. This includes the reagents, catalysts, and conditions (temperature, pressure, solvent, etc.) used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, its behavior under different conditions, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, acidity/basicity, stability, etc.) .

Mechanism of Action

If the compound has a biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves the compound’s interactions with biological macromolecules, such as proteins or DNA .

Safety and Hazards

This involves detailing the compound’s toxicity, potential health effects, handling precautions, and disposal considerations .

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-15-10-11/h1-10,16H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSRWHZOUBRQN-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333321
Record name (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315681-44-8
Record name (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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